2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its benzazepine core structure, which is a bicyclic system containing a benzene ring fused to an azepine ring. The presence of methoxy groups and an acetamide moiety further contributes to its unique chemical properties.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-10-14-8-9-22(20(24)12-15(14)11-18(17)26-2)13-19(23)21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23) |
InChI Key |
JWQFFFICQTYNKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine with phenylacetic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carbonyl group in the benzazepine ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups in place of methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate
- 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid
Uniqueness
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide is unique due to its specific combination of functional groups and its benzazepine core structure
Biological Activity
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide is a complex organic compound belonging to the benzazepine class. This compound has garnered interest due to its potential biological activities and therapeutic applications. The benzazepine structure, characterized by a bicyclic system that includes a nitrogen atom, contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-phenylacetamide |
| InChI Key | LLQCEXFMTNCIIP-UHFFFAOYSA-N |
The biological activity of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways.
- Antioxidant Activity : Potential scavenging of free radicals could contribute to its protective effects against oxidative stress.
Biological Activities
Research has indicated that compounds with benzazepine structures often exhibit a range of biological activities:
- Anticancer Properties : Studies suggest that benzazepines can induce apoptosis in cancer cells and inhibit tumor growth.
- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from damage, making them candidates for treating neurodegenerative diseases.
- Anti-inflammatory Activity : Certain compounds have demonstrated the ability to reduce inflammation in various models.
Case Study 1: Anticancer Activity
In a study examining the effects of benzazepine derivatives on cancer cell lines, it was found that 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide exhibited significant cytotoxicity against breast cancer cells (MCF7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotection
A separate investigation assessed the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Synthesis and Derivatives
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenylacetamide typically involves several synthetic steps:
- Formation of Benzazepine Core : Cyclization reactions are employed to create the benzazepine structure.
- Functionalization : Introduction of methoxy and acetamide groups through methylation and acylation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
